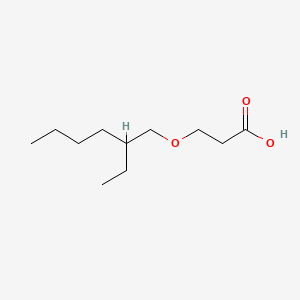
1,1'-Ethyne-1,2-diyldicyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethyne-1,2-diyldicyclohexene is an organic compound with the molecular formula C14H18 It consists of two cyclohexene rings connected by an ethyne (acetylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclohexene typically involves the coupling of cyclohexene derivatives with acetylene. One common method is the palladium-catalyzed alkenylation reaction, where vinyl triflates react with vinylene carbonate to form the desired diene structure . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods
Industrial production of 1,1’-Ethyne-1,2-diyldicyclohexene may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclohexene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethyne bridge to form saturated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), acids (HCl, HBr)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, alkylated cyclohexenes
Aplicaciones Científicas De Investigación
1,1’-Ethyne-1,2-diyldicyclohexene has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclohexene in chemical reactions often involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the addition or substitution reactions at the cyclohexene rings. The ethyne bridge can also participate in cycloaddition reactions, forming new cyclic structures through [4+2] or [2+2] cycloaddition mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclohexene: Similar in structure but lacks the ethyne bridge, leading to different reactivity and applications.
1,2-Dicyclohexylethane: Contains an ethane bridge instead of an ethyne bridge, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Ethyne-1,2-diyldicyclohexene is unique due to its ethyne bridge, which imparts distinct electronic and steric properties. This uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds without the ethyne linkage.
Propiedades
Número CAS |
3725-09-5 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1-[2-(cyclohexen-1-yl)ethynyl]cyclohexene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,9H,1-6,8,10H2 |
Clave InChI |
PFMJNJIHHZLIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C#CC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)


![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)

![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
